Cas no 514222-44-7 (1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole)
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Di(1H-1,2,4-triazol-1-yl)benzene
- 1,1´-(1,3-Phenylene)bis-
- 1,1'-(1,3-Phenylene)bis-
- 1,1'-(1,3-PHENYLENE)BIS-1H-1,2,4-TRIAZOLE
- 1,1'-(1,3-phenylene)di-1H-1,2,4-triazole
- 1,1?-(1,3-Phenylene)bis-1H-1,2,4-triazole
- 1,3-bis(1',2',4'-triazol-1'-yl)benzene
- AK142217
- FT-0673747
- UNII-150GCO461X
- 1,1′-(1,3-Phenylene)-di-(1H-1,2,4-Triazole)
- 1,1′-(1,3-Phenylene)bis-1H-1,2,4-triazole
- 150GCO461X
- FLUCONAZOLE IMPURITY C [EP IMPURITY]
- STL452961
- AS-48151
- Fluconazole specified impurity C [EP]
- 514222-44-7
- F19298
- FLUCONAZOLE IMPURITY C [WHO-IP]
- 1-[3-(1,2,4-triazol-1-yl)phenyl]-1,2,4-triazole
- SCHEMBL11926858
- EN300-307669
- 1329836-75-0
- 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]-1H-1,2,4-triazole
- Q27251667
- 1,1'-benzene-1,3-diylbis(1H-1,2,4-triazole)
- 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4
- Fluconazole Imp. C (EP); Fluconazole USP Related Compound C; Fluconazole USP RC C; 1,1'-(1,3-Phenylene)di-1H-1,2,4-triazole; Fluconazole Related Compound C; Fluconazole Impurity C
- DTXSID60199409
- Fluconazole specified impurity C
- MFCD22666583
- FLUCONAZOLE IMPURITY C
- Fluconazole impurity C [EP]
- Z2044773299
- AKOS022175035
- 1H-1,2,4-Triazole, 1,1'-(1,3-phenylene)bis-
- 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole
-
- MDL: MFCD22666583
- Inchi: 1S/C10H8N6/c1-2-9(15-7-11-5-13-15)4-10(3-1)16-8-12-6-14-16/h1-8H
- InChI Key: WXNXRKYXCCDJHI-UHFFFAOYSA-N
- SMILES: N1(C=NC=N1)C1C=CC=C(C=1)N1C=NC=N1
Computed Properties
- Exact Mass: 212.08104428g/mol
- Monoisotopic Mass: 212.08104428g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 61.4Ų
Experimental Properties
- Density: 1.42
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088648-1g |
1,3-Di(1H-1,2,4-triazol-1-yl)benzene |
514222-44-7 | 95% | 1g |
$277.95 | 2023-09-01 | |
| TRC | P319830-5mg |
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole |
514222-44-7 | 5mg |
$ 195.00 | 2023-09-06 | ||
| TRC | P319830-50mg |
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole |
514222-44-7 | 50mg |
$ 577.00 | 2023-09-06 | ||
| TRC | P319830-250mg |
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole |
514222-44-7 | 250mg |
$ 1748.00 | 2023-09-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1826-20MG |
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole |
514222-44-7 | 20mg |
¥6176.63 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1271733-10MG |
Fluconazole Related Compound C |
514222-44-7 | United States Pharmacopeia (USP) Reference Standard | 10MG |
¥13296.85 | 2022-02-21 | |
| Chemenu | CM129130-1g |
1,3-di(1H-1,2,4-triazol-1-yl)benzene |
514222-44-7 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D765497-5mg |
FLUCONAZOLE IMPURITY C |
514222-44-7 | 98% | 5mg |
$370 | 2024-06-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1271733-10MG |
514222-44-7 | 10MG |
¥14114.48 | 2023-01-05 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1826-20MG |
514222-44-7 | 20MG |
¥8575.9 | 2023-01-14 |
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole Suppliers
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole
Comprehensive Overview of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole (CAS No. 514222-44-7): Properties, Applications, and Industry Insights
The compound 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole (CAS No. 514222-44-7) is a specialized organic molecule featuring a phenylene core bridged by two 1,2,4-triazole rings. This unique structure endows it with remarkable thermal stability, chemical resistance, and coordination properties, making it a valuable intermediate in advanced material science and pharmaceutical research. Its heterocyclic architecture aligns with growing demand for high-performance additives in polymers, agrochemicals, and electronic materials.
In recent years, the surge in green chemistry initiatives has spotlighted compounds like 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole due to their potential in catalysis and sustainable synthesis. Researchers are investigating its role in metal-organic frameworks (MOFs) for gas storage and carbon capture technologies, addressing global climate concerns. The compound’s ability to form stable complexes with transition metals also positions it as a candidate for corrosion inhibitors in industrial coatings—a hot topic in material durability discussions.
The pharmaceutical industry has shown keen interest in derivatives of 1,2,4-triazole scaffolds, given their bioactive potential. While 514222-44-7 itself isn’t a drug, its structural motifs are leveraged in designing antimicrobial and antioxidant agents, resonating with post-pandemic health trends. Analytical techniques like HPLC and NMR confirm its high purity (>98%), critical for R&D applications where trace impurities can skew results.
From an industrial standpoint, 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole is synthesized via cyclocondensation reactions, with optimized protocols emphasizing atom economy—a principle central to circular economy debates. Its low toxicity profile (as per preliminary ecotoxicology studies) further enhances its appeal for eco-friendly formulations, aligning with tightening regulatory frameworks like REACH and EPA guidelines.
Emerging applications in OLED technology and photovoltaic cells highlight the compound’s versatility. Its electron-delocalizing properties improve charge transport in organic semiconductors, a field gaining traction with the rise of flexible electronics. Patent analyses reveal increasing filings incorporating this compound, particularly in Asia-Pacific markets driving next-gen display innovations.
For suppliers and distributors, understanding CAS 514222-44-7’s supply chain dynamics is crucial. Global demand fluctuates with advancements in energy storage and biodegradable polymers, prompting stakeholders to monitor raw material sourcing strategies. Storage recommendations typically include anhydrous conditions and inert atmospheres to preserve its stability—a frequent query among logistics professionals.
In academic circles, the compound’s crystallographic data (available via Cambridge Structural Database) aids in computational modeling studies. Such datasets feed into AI-driven drug discovery platforms, a trending intersection of chemistry and machine learning. Collaborative projects often explore its supramolecular interactions, contributing to foundational knowledge in molecular self-assembly.
Looking ahead, 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole exemplifies how niche chemicals can pivot toward megatrends like decarbonization and digital health. Its multifaceted utility underscores why CAS 514222-44-7 remains a subject of both industrial workflows and scholarly discourse, bridging gaps between theoretical research and commercial viability.
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